2,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 2,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 392291-73-5
VCID: VC7412361
InChI: InChI=1S/C18H14Cl2N4O2S2/c1-10-2-5-12(6-3-10)21-15(25)9-27-18-24-23-17(28-18)22-16(26)13-8-11(19)4-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C18H14Cl2N4O2S2
Molecular Weight: 453.36

2,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

CAS No.: 392291-73-5

Cat. No.: VC7412361

Molecular Formula: C18H14Cl2N4O2S2

Molecular Weight: 453.36

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide - 392291-73-5

CAS No. 392291-73-5
Molecular Formula C18H14Cl2N4O2S2
Molecular Weight 453.36
IUPAC Name 2,5-dichloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H14Cl2N4O2S2/c1-10-2-5-12(6-3-10)21-15(25)9-27-18-24-23-17(28-18)22-16(26)13-8-11(19)4-7-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26)
Standard InChI Key TYDPPXAANVOQJZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

2,5-Dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. It features a benzamide moiety, which is a common structural element in many pharmaceutical agents due to its reactivity and biological activity. The compound's unique structural features, including the dichloro substituents and the thiadiazole ring, contribute to its potential as a pharmaceutical agent.

Key Features:

  • Molecular Formula: Not explicitly provided in the available sources, but it can be inferred based on its structural components.

  • Molecular Weight: Approximately 429.5 g/mol for a similar compound with a thiadiazole derivative, indicating a similar range for this compound.

  • Classification: Thiadiazole derivative, which is known for diverse pharmacological properties.

Synthesis of 2,5-Dichloro-N-(5-((2-Oxo-2-(p-Tolylamino)ethyl)thio)-1,3,4-Thiadiazol-2-Yl)benzamide

The synthesis of this compound typically involves several key steps, although specific details are not widely documented in the available literature. Generally, the synthesis of similar thiadiazole derivatives involves the formation of the thiadiazole ring followed by its attachment to the benzamide moiety. This process often requires careful control of reaction conditions to ensure high yield and purity.

Synthesis Steps:

  • Formation of Thiadiazole Ring: This involves the reaction of appropriate precursors to form the 1,3,4-thiadiazole core.

  • Attachment to Benzamide Moiety: The thiadiazole derivative is then linked to the benzamide group, often through a thioether linkage.

Chemical Reactions:

  • Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.

  • Oxidation: The sulfur atom in the thiadiazole ring can undergo oxidation.

Biological Activity and Potential Applications

Thiadiazole derivatives, including this compound, are known for their diverse biological activities. These include antimicrobial, antifungal, and anticancer properties. The specific structural features of 2,5-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggest that it may interact with specific enzymes or receptors in biological systems, making it a candidate for further pharmacological studies.

Potential Applications:

  • Medicinal Chemistry: As a potential inhibitor for various biological targets.

  • Pharmaceutical Development: Due to its potential biological activities.

Data Table: Comparison of Thiadiazole Derivatives

Compound NameMolecular Weight (g/mol)Biological ActivityPotential Applications
2,5-Dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideApproximately 429.5Antimicrobial, anticancerMedicinal chemistry, pharmaceutical development
3,5-Dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideNot specifiedAntimicrobial, anticancerMedicinal chemistry, potential in cancer therapy
2-Amino-1,3,4-thiadiazole derivativesVariableAntimicrobialPharmaceutical development

Future Research Directions:

  • In-depth Biological Studies: To elucidate its mechanism of action and efficacy against specific biological targets.

  • Synthetic Optimization: To improve synthesis efficiency and yield.

Given the limited availability of specific data on this compound, future studies should focus on detailed chemical synthesis, biological activity assays, and pharmacokinetic evaluations to fully realize its potential applications.

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